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molecular formula C17H37BrClN B8746507 N-(3-Chloropropyl)-N,N-dimethyl-1-dodecanaminium bromide CAS No. 210045-40-2

N-(3-Chloropropyl)-N,N-dimethyl-1-dodecanaminium bromide

Cat. No. B8746507
M. Wt: 370.8 g/mol
InChI Key: FCQSEXGTTIULLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05969090

Procedure details

A two-liter, 3-necked, round-bottomed flask equipped with an air condenser and a magnetic stirring plate was charged with N,N-dimethyldodecylamine (297.24 grams, 1.40 moles), 1-bromo-3-chloropropane (220.44 grams, 1.40 moles) and methanol (250 mL). Reaction was maintained at 65° C. for 24 hours. Methanol was removed by rotary evaporation under reduced pressure to yield a brown sludge. To the sludge was added methyl-tert-butylether (2 liters) causing a white solid to form. The mixture was stirred for two hours and a semi-crystalline, white particulate was collected by vacuum filtration. The particulate was dried in a vacuum oven at 35° C. for 24 hours. Yield 228.2 grams (0.61 moles, 44%).
Quantity
297.24 g
Type
reactant
Reaction Step One
Quantity
220.44 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:3].[Br:16][CH2:17][CH2:18][CH2:19][Cl:20].CO>COC(C)(C)C>[Br-:16].[Cl:20][CH2:19][CH2:18][CH2:17][N+:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])([CH3:1])[CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
297.24 g
Type
reactant
Smiles
CN(C)CCCCCCCCCCCC
Name
Quantity
220.44 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two-liter, 3-necked, round-bottomed flask equipped with an air condenser
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Methanol was removed by rotary evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown sludge
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
a semi-crystalline, white particulate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The particulate was dried in a vacuum oven at 35° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[Br-].ClCCC[N+](C)(C)CCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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